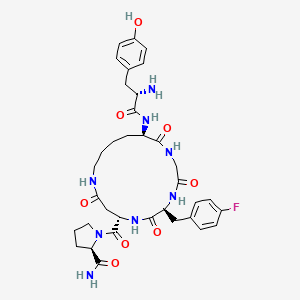
H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” is a synthetic peptide composed of seven amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. The sequence includes tyrosine, lysine, glycine, phenylalanine, aspartic acid, and proline, with specific modifications such as fluorination and amidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus.
Coupling: Addition of the next amino acid using coupling reagents like HBTU or DIC.
Cleavage: Removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform multiple synthesis cycles efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The fluorine atom on phenylalanine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiol groups.
Substitution: Formation of halogenated or functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
Peptides like “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” are used in the study of peptide synthesis, structure-activity relationships, and peptide-based catalysis.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as drug candidates for targeting specific receptors or enzymes.
Industry
Peptides are used in the development of diagnostic assays, biosensors, and as components in cosmetic formulations.
Mécanisme D'action
The mechanism of action of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The fluorinated phenylalanine and amidated proline residues may enhance binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr-D-Lys(1)-Gly-Phe-Asp(1)-D-Pro-NH2: Lacks the fluorine atom on phenylalanine.
H-Tyr-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2: Contains lysine instead of D-lysine.
H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-Pro-NH2: Contains proline instead of D-proline.
Uniqueness
The unique features of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” include the presence of D-lysine and D-proline, which can confer resistance to enzymatic degradation, and the fluorinated phenylalanine, which may enhance binding interactions.
Propriétés
Formule moléculaire |
C35H45FN8O8 |
|---|---|
Poids moléculaire |
724.8 g/mol |
Nom IUPAC |
(2R)-1-[(5S,8S,16R)-16-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(4-fluorophenyl)methyl]-3,6,10,17-tetraoxo-1,4,7,11-tetrazacycloheptadecane-8-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H45FN8O8/c36-22-10-6-21(7-11-22)17-26-34(51)43-27(35(52)44-15-3-5-28(44)31(38)48)18-29(46)39-14-2-1-4-25(33(50)40-19-30(47)41-26)42-32(49)24(37)16-20-8-12-23(45)13-9-20/h6-13,24-28,45H,1-5,14-19,37H2,(H2,38,48)(H,39,46)(H,40,50)(H,41,47)(H,42,49)(H,43,51)/t24-,25+,26-,27-,28+/m0/s1 |
Clé InChI |
SQLPAOMIOOTHIQ-IEAFHPEVSA-N |
SMILES isomérique |
C1CCNC(=O)C[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CC=C(C=C3)F)C(=O)N4CCC[C@@H]4C(=O)N |
SMILES canonique |
C1CCNC(=O)CC(NC(=O)C(NC(=O)CNC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CC=C(C=C3)F)C(=O)N4CCCC4C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















